![molecular formula C17H17N3O3S2 B11150483 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11150483.png)
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings and a dimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Coupling of Thiazole Rings: The two thiazole rings are coupled using appropriate linkers and reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings and the dimethoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl groups and other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole rings and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole rings and the dimethoxyphenyl group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)acetate: A related compound with similar structural features but different functional groups.
4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Another thiazole derivative with distinct biological activities.
Uniqueness
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of thiazole rings and the dimethoxyphenyl group, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. Thiazole-containing compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Molecular Formula
- C : 15
- H : 16
- N : 2
- O : 5
- S : 1
Structural Characteristics
The compound features a thiazole ring system, which is essential for its biological activity. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have been tested against the HT29 colon cancer cell line and have shown promising results in inhibiting cell proliferation and inducing apoptosis.
Key Findings:
- Cell Cycle Arrest : The compound has been reported to block cell cycle progression at the G2/M phase in cancer cells, leading to apoptosis (Vassilev et al., 2006) .
- Cytotoxicity : Studies have shown that thiazole derivatives can exhibit IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects (Subtelna et al., 2010) .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific proteins involved in cell cycle regulation, such as CDK1/cyclin B (Chen et al., 2007) .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural components. Key aspects include:
- Substituents on the Phenyl Ring : Electron-donating groups like methoxy enhance activity.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to different levels of anticancer potency.
Antimicrobial Activity
In addition to anticancer properties, some thiazole derivatives have demonstrated antimicrobial activity. The presence of specific functional groups can enhance their effectiveness against bacterial strains.
Summary Table of Biological Activities
Activity Type | Cell Lines Tested | IC50 Range (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | HT29 | 5.77 - 4.35 | CDK1/cyclin B inhibition |
MDA-MB-231 | Not specified | Induction of apoptosis | |
Antimicrobial | Various | Not specified | Disruption of bacterial cell wall |
Case Study 1: Cytotoxicity Evaluation
A study conducted by Lesyk et al. evaluated a series of thiazole derivatives, including those structurally related to our compound. The results indicated significant cytotoxic effects on leukemia cell lines at submicromolar concentrations, with some compounds exhibiting selectivity towards specific cancer types .
Case Study 2: Mechanistic Insights
Research by Eriksson et al. highlighted the mechanism by which certain thiazole derivatives inhibit tumor survival through antagonizing free fatty acids' stimulatory effects on cell proliferation in breast cancer cells .
Properties
Molecular Formula |
C17H17N3O3S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-10-8-25-17(18-10)20-15(21)7-12-9-24-16(19-12)11-4-5-13(22-2)14(6-11)23-3/h4-6,8-9H,7H2,1-3H3,(H,18,20,21) |
InChI Key |
RCCGTDUFPHRINL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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